molecular formula C15H14N4O4 B2788690 N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 899744-48-0

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2788690
CAS No.: 899744-48-0
M. Wt: 314.301
InChI Key: XKBXDFXQCAKKJB-UHFFFAOYSA-N
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Description

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Scientific Research Applications

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
  • N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

Uniqueness

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and physical properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

N'-(2-methyl-5-nitrophenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10-4-5-12(19(22)23)7-13(10)18-15(21)14(20)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBXDFXQCAKKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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